molecular formula C8H6ClNS B102361 1-Chloro-3-isothiocyanato-2-methylbenzene CAS No. 19241-35-1

1-Chloro-3-isothiocyanato-2-methylbenzene

Cat. No.: B102361
CAS No.: 19241-35-1
M. Wt: 183.66 g/mol
InChI Key: ZXEZATIRZLJXFU-UHFFFAOYSA-N
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Description

1-Chloro-3-isothiocyanato-2-methylbenzene is an organic compound with the molecular formula C8H6ClNS. It is a derivative of benzene, featuring a chlorine atom, an isothiocyanate group, and a methyl group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-isothiocyanato-2-methylbenzene can be synthesized through the reaction of 1-chloro-2-methylbenzene with thiophosgene (CSCl2) under controlled conditions. The reaction typically involves the use of a base such as pyridine to facilitate the formation of the isothiocyanate group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The compound is usually stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-isothiocyanato-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-3-isothiocyanato-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development due to its ability to form stable thiourea derivatives.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-3-isothiocyanato-2-methylbenzene involves its reactivity towards nucleophiles. The isothiocyanate group (N=C=S) is highly electrophilic, allowing it to react readily with nucleophiles to form thiourea derivatives. This reactivity is exploited in various chemical syntheses and modifications of biomolecules .

Comparison with Similar Compounds

  • 1-Chloro-2-isothiocyanato-3-methylbenzene
  • 1-Chloro-4-isothiocyanato-2-methylbenzene

Comparison: 1-Chloro-3-isothiocyanato-2-methylbenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions .

Properties

IUPAC Name

1-chloro-3-isothiocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEZATIRZLJXFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172831
Record name Isothiocyanic acid, 3-chloro-o-tolyl ester
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Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19241-35-1
Record name Benzene, 1-chloro-3-isothiocyanato-2-methyl-
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Record name Isothiocyanic acid, 3-chloro-o-tolyl ester
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Record name 19241-35-1
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Record name Isothiocyanic acid, 3-chloro-o-tolyl ester
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Record name 1-chloro-3-isothiocyanato-2-methylbenzene
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